molecular formula C9H12N2O2 B2978602 2-[(Oxolan-2-yl)methoxy]pyrimidine CAS No. 2176124-34-6

2-[(Oxolan-2-yl)methoxy]pyrimidine

Cat. No.: B2978602
CAS No.: 2176124-34-6
M. Wt: 180.207
InChI Key: VVRYKZXARRCZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Oxolan-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a tetrahydrofuran (oxolane) ring linked via a methoxy group at the 2-position of the pyrimidine scaffold. This compound is of interest in medicinal chemistry due to the pyrimidine core’s prevalence in bioactive molecules, such as kinase inhibitors and antiviral agents. The oxolane moiety enhances lipophilicity and may influence pharmacokinetic properties, including membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8(12-6-1)7-13-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYKZXARRCZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with oxolane-containing reagents. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with an oxolane derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[(Oxolan-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrimidine derivatives are often explored for their therapeutic potential, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Key studies on pyrido[2,3-d]pyrimidine derivatives (Table 1) highlight the critical role of substituents on biological activity. For example:

  • Methoxy Group (R4): Removal of the methoxy group at the C-5 position (compound 4b ) resulted in near-complete loss of anti-proliferative activity against SW620 cells, underscoring its necessity for maintaining potency .
  • Benzyl vs. Carbonyl-Containing Substituents: Compound 4a (benzyl substituent, IC₅₀ = 6.9 µM) exhibited significantly higher activity than 4c (1-phenylethanone-2-yl substituent, IC₅₀ > 40 µM), suggesting that electron-withdrawing carbonyl groups reduce efficacy .

Oxygen-Containing Heterocycles

The oxolane ring in 2-[(Oxolan-2-yl)methoxy]pyrimidine can be compared to other oxygen heterocycles in terms of physicochemical properties and bioactivity:

  • Pyrrolidin-2-one (2-Pyrrolidone): A lactam with a five-membered ring, this compound (CAS 616-45-5) exhibits higher polarity due to the amide group, resulting in increased solubility in polar solvents compared to oxolane-containing derivatives .

Table 2: Physicochemical Properties of Related Compounds

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Functional Groups
This compound 196.2 1.2 ~15 (DMSO) Pyrimidine, methoxy, oxolane
Pyrrolidin-2-one 85.1 -0.5 >100 (Water) Lactam
Levocetirizine Dihydrochloride 388.9 2.8 27 (Water) Piperazine, chlorine

Methoxyethoxy-Modified Analogs

Compounds with methoxyethoxy side chains, such as (S)-2-Aminobutanamide Hydrochloride (CAS 7682-20-4), demonstrate how ether linkages affect conformational flexibility and binding affinity.

Research Findings and Implications

  • SAR Insights: The methoxy group at the pyrimidine’s 2-position is critical for activity, as seen in pyrido[2,3-d]pyrimidine derivatives. Electron-donating groups (e.g., methoxy) enhance binding, while electron-withdrawing groups (e.g., carbonyl) diminish potency .
  • Computational Modeling: Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could predict electronic properties of this compound, aiding in rational drug design .

Biological Activity

2-[(Oxolan-2-yl)methoxy]pyrimidine is a heterocyclic compound that combines pyrimidine and oxolane (tetrahydrofuran) moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and antiviral properties. The following sections detail its biological activity, synthesis, structural features, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C10H12N2O2C_{10}H_{12}N_2O_2, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen. The presence of both pyrimidine and oxolane rings contributes to its unique electronic properties and reactivity.

Key Structural Features:

  • Pyrimidine Ring: A six-membered aromatic ring containing two nitrogen atoms.
  • Oxolane Moiety: Enhances structural diversity and potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting pyrimidine derivatives with oxolane-containing reagents under basic conditions. Key steps may include the following:

  • Nucleophilic Attack: The oxolane derivative attacks the pyrimidine ring.
  • Reaction Optimization: Adjusting reaction conditions to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens.

Antiviral Properties

Pyrimidines are often explored for their antiviral effects. The compound's ability to interact with viral enzymes or receptors could position it as a candidate for antiviral drug development.

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrimidine compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated that substituted pyrimidines exhibit significant activity against various pathogens.
Antiviral PotentialHighlighted the role of pyrimidines in inhibiting viral replication through enzyme inhibition.
Structural AnalysisProvided insights into how structural modifications influence biological activity in pyrimidines.

While specific mechanisms for this compound remain to be fully elucidated, its action may involve:

  • Enzyme Inhibition: Interference with key enzymes required for microbial or viral replication.
  • Receptor Interaction: Modulating receptor activity associated with immune responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.